
9-Methylphenanthrene
Descripción general
Descripción
9-Methylphenanthrene is a polycyclic aromatic hydrocarbon . Its molecular formula is C15H12 . It has an average mass of 192.256 Da and a monoisotopic mass of 192.093903 Da .
Molecular Structure Analysis
The molecular structure of 9-Methylphenanthrene consists of three fused benzene rings with a methyl group attached to the 9th carbon . The InChI representation of its structure isInChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3 . Chemical Reactions Analysis
9-Methylphenanthrene has been shown to undergo various chemical reactions. For instance, it has been found that 9-Methylphenanthrene is susceptible to demethylation at much higher rates than other isomers . Also, it has been observed that the primary metabolites of 9-Methylphenanthrene were identified as 9-hydroxymethyl-phenanthrene .Physical And Chemical Properties Analysis
9-Methylphenanthrene has a density of 1.1±0.1 g/cm3, a boiling point of 353.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 57.5±0.8 kJ/mol and a flash point of 157.5±12.8 °C . Its molar refractivity is 66.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Environmental Science
Bioremediation and Pollution Assessment: 9-Methylphenanthrene is used as a marker in environmental studies to assess pollution levels, particularly in aquatic ecosystems. Its presence and concentration can indicate the level of polycyclic aromatic hydrocarbons (PAHs) contamination, which are known to be harmful pollutants . Additionally, certain microorganisms capable of degrading 9-Methylphenanthrene are studied for bioremediation purposes, offering potential solutions for cleaning up contaminated sites .
Medicine
Cancer Research and Drug Development: In medical research, 9-Methylphenanthrene is examined for its mutagenic and carcinogenic properties. Studies have investigated its metabolic pathways and potential mutagenicity toward specific bacterial strains, which is crucial for understanding its role in cancer development and for the design of anticancer drugs .
Materials Science
Advanced Material Synthesis: In the field of materials science, 9-Methylphenanthrene is utilized in the synthesis of novel materials. Its chemical structure serves as a building block for creating complex organic compounds with specific properties, which can be applied in the development of new plastics, dyes, and other materials .
Analytical Chemistry
Chromatographic Analysis and Standardization: Analytical chemists use 9-Methylphenanthrene as a standard for calibrating instruments and validating methods, particularly in gas chromatography and mass spectrometry. It helps in the accurate quantification of PAHs in various samples, ensuring the reliability of analytical results .
Pharmacology
Toxicology and Safety Assessment: In pharmacology, 9-Methylphenanthrene’s toxicological profile is studied to assess the safety of pharmaceutical products. Its impact on human health is analyzed, especially when present as a contaminant in drugs, to ensure consumer safety and compliance with regulatory standards .
Biotechnology
Enzyme Discovery and Biocatalysis: Biotechnological applications of 9-Methylphenanthrene include the discovery of enzymes capable of its transformation. These enzymes are of interest for biocatalytic processes, which are environmentally friendly alternatives to traditional chemical synthesis, offering efficient and selective pathways for producing various chemicals .
Industrial Processes
Petroleum Industry and Geochemical Analysis: In industrial processes, particularly in the petroleum industry, 9-Methylphenanthrene is used as an indicator for the maturity assessment of crude oil. Its isomerization and concentration ratios provide insights into the thermal history and potential yield of petroleum sources .
Safety and Hazards
Direcciones Futuras
The study of 9-Methylphenanthrene and other alkyl-substituted PAHs is an active area of research. For instance, recent studies have investigated the effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene . Future research may continue to explore the environmental and health impacts of these compounds, as well as their potential uses in various applications.
Mecanismo De Acción
Target of Action
9-Methylphenanthrene, a derivative of phenanthrene, primarily targets the cytochrome P450 enzymes in the liver . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
The interaction of 9-Methylphenanthrene with its targets involves the process of bioactivation, which is a prerequisite for the mutagenicity and carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) . The compound undergoes oxidation, facilitated by the cytochrome P450 enzymes, shifting the oxidative metabolism from the aromatic ring to the alkyl side chain .
Biochemical Pathways
The primary biochemical pathway affected by 9-Methylphenanthrene is the oxidative metabolism pathway . The alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism affects the overall metabolic conversion of the compound .
Pharmacokinetics
The pharmacokinetics of 9-Methylphenanthrene involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by cytochrome P450 enzymes in the liver . The length of the alkyl chain can influence the overall metabolism of the compound, with longer chains reducing the metabolic conversion .
Result of Action
The molecular and cellular effects of 9-Methylphenanthrene’s action primarily involve its mutagenic potential . Specifically, 9-Methylphenanthrene, in which the methyl group generates an additional bay region-like structural motif, showed mutagenicity toward Salmonella typhimurium TA98 and TA 100 .
Action Environment
The action of 9-Methylphenanthrene can be influenced by various environmental factors. For instance, the presence of certain petroleum-derived products and environmental contaminants can potentially increase exposure to alkylated PAHs, including 9-Methylphenanthrene . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature and pH .
Propiedades
IUPAC Name |
9-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBHIYZSZZWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061258 | |
| Record name | 9-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylphenanthrene | |
CAS RN |
883-20-5 | |
| Record name | 9-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7L11K6S3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9-Methylphenanthrene?
A1: 9-Methylphenanthrene has a molecular formula of C15H12 and a molecular weight of 192.26 g/mol.
Q2: Is there any spectroscopic data available for 9-Methylphenanthrene?
A2: While the provided research papers do not delve into detailed spectroscopic analysis, they do mention the use of GC-MS for identification and quantification. [] Further research in spectroscopic databases would provide comprehensive data.
Q3: How does the stability of 9-Methylphenanthrene change under high temperature and pressure conditions?
A3: Studies demonstrate that 9-Methylphenanthrene undergoes hydrous pyrolysis under high temperature and pressure, leading to the formation of phenanthrene and 9-fluorenone. [, ] The isomerization ratio decreases at higher temperatures, while the yields of phenanthrene and 9-fluorenone increase. []
Q4: What happens when 9-Methylphenanthrene is subjected to flow-vacuum pyrolysis?
A4: Flow-vacuum pyrolysis of 9-Methylphenanthrene yields various products depending on the temperature. At lower temperatures (500-700°C), the primary product is 10,11-dihydro-12H-dibenzo[a,d]cycloocten-5-one. At higher temperatures, anthracene dominates, alongside minor products like 9-methylanthracene, phenanthrene, fluorene, and others. []
Q5: Does 9-Methylphenanthrene exhibit any significant catalytic properties?
A5: The provided research does not highlight any specific catalytic properties of 9-Methylphenanthrene. Its primary focus is on its presence in environmental samples, thermal degradation, and potential as a maturity indicator in geochemical studies.
Q6: Have there been any computational studies on the thermal decomposition of 9-Methylphenanthrene?
A6: Yes, density functional theory has been employed to investigate the kinetics of elementary reactions involved in the thermal cracking of 9-Methylphenanthrene. [] This research focused on calculating activation energies and pre-exponential frequency factors for key reactions.
Q7: How does the position of the methyl group influence the biodegradation of methylphenanthrenes?
A7: Research indicates that the position of the methyl group significantly affects the biodegradation rate of methylphenanthrenes. Specifically, 2-Methylphenanthrene degrades faster than 9-Methylphenanthrene. [, ]
Q8: Does the presence of a methyl group influence the reactivity of phenanthrene in sulfur-bridging reactions?
A8: Yes, the presence and position of a methyl group can influence sulfur-bridging reactions. While 1-Phenylnaphthalene undergoes sulfur bridging to form benzo[b]naphtho[1,2-d]thiophene, both 3-Methylphenanthrene and 9-formylphenanthrene diethyl acetal lose their substituents during the reaction, resulting in phenanthro[4,5-bcd]thiophene. []
Q9: Are there specific formulation strategies mentioned to improve the stability or solubility of 9-Methylphenanthrene?
A9: The research provided does not focus on formulation strategies for 9-Methylphenanthrene. As it is primarily studied in environmental and geochemical contexts, formulation strategies are not within the scope of these studies.
Q10: Is 9-Methylphenanthrene considered an environmental contaminant?
A10: While not explicitly labeled as a contaminant, 9-Methylphenanthrene is recognized as a polycyclic aromatic hydrocarbon (PAH). PAHs, as a class, are known environmental contaminants. []
Q11: What is the role of 9-Methylphenanthrene in geochemical studies?
A11: 9-Methylphenanthrene serves as a potential indicator of thermal maturity in source rocks and oils. Its presence, alongside other methylphenanthrenes, helps evaluate the thermal history of geological formations. [, ]
Q12: How does the presence of 9-Methylphenanthrene relate to the Cretaceous/Palaeogene boundary transition?
A12: Studies of the Um Sohryngkew river section reveal a subordinate amount of 9-Methylphenanthrene and other low molecular weight methylphenanthrenes in the layer succeeding the layer with a high abundance of combustion-derived PAHs. This suggests a complex interplay of environmental factors and potential sources of these compounds during that period. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

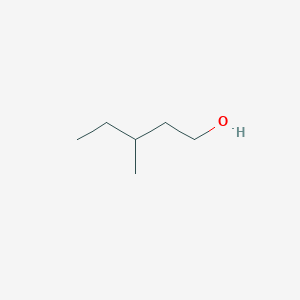
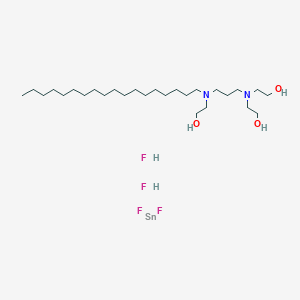
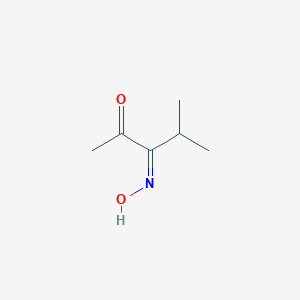
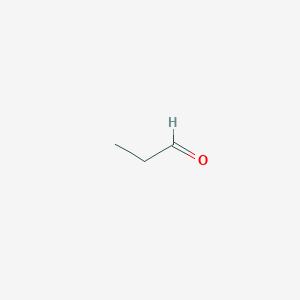
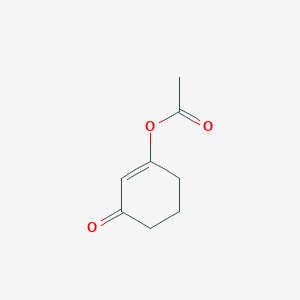
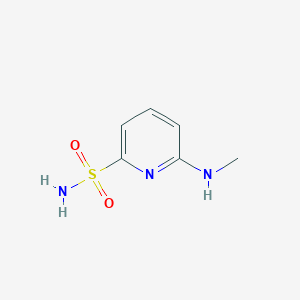

![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
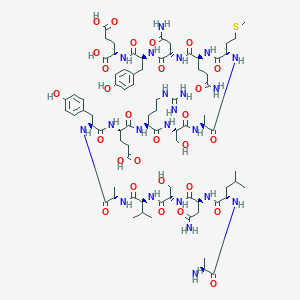

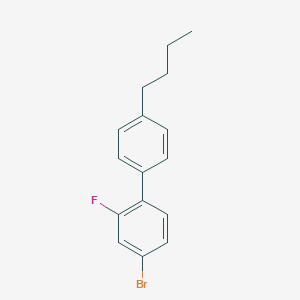
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)